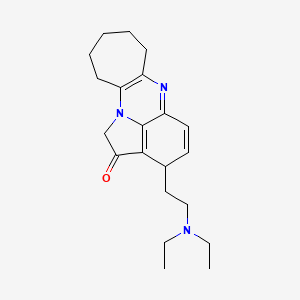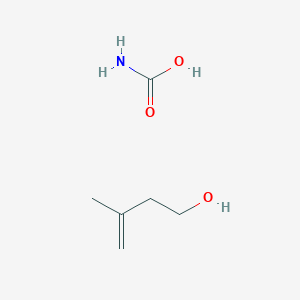![molecular formula C9H7BrClNO B14477006 N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine CAS No. 72806-46-3](/img/structure/B14477006.png)
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromophenyl group, a chloropropenylidene group, and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-bromobenzaldehyde with 3-chloroprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different overall structure.
N-(3-Bromophenyl)-4-chlorobenzamide: Shares the bromophenyl and chlorobenzene moieties but differs in the functional groups attached.
Uniqueness
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
72806-46-3 |
|---|---|
Formule moléculaire |
C9H7BrClNO |
Poids moléculaire |
260.51 g/mol |
Nom IUPAC |
N-[3-(4-bromophenyl)-3-chloroprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C9H7BrClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12-13/h1-6,13H |
Clé InChI |
GPEKGMNIRYTBFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=CC=NO)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
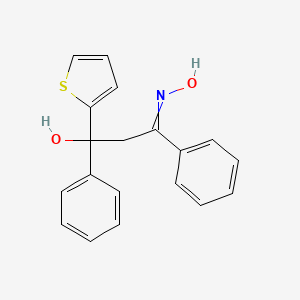
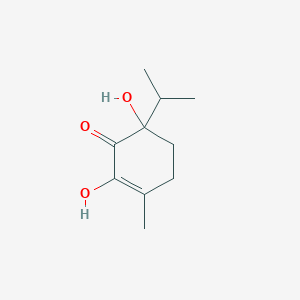
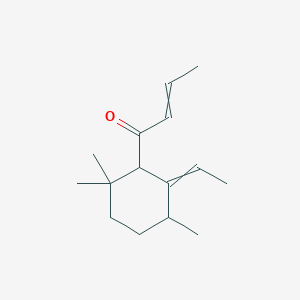
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

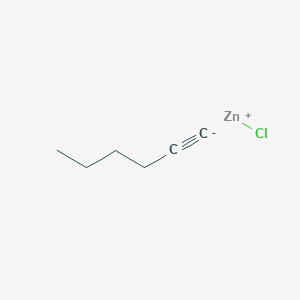
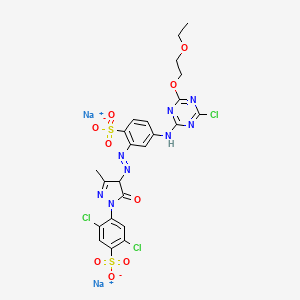
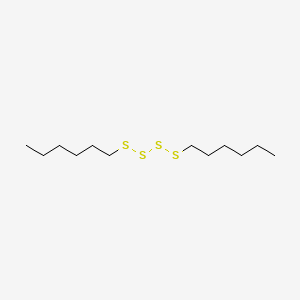
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
